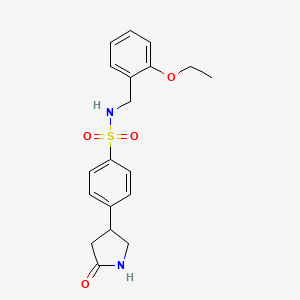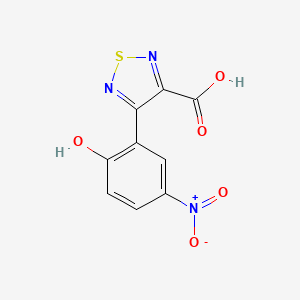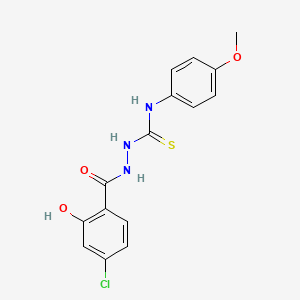![molecular formula C18H22ClN3O B4871181 {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B4871181.png)
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with a chlorine atom and a phenyl ring linked to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Chlorination: Introduction of the chlorine atom into the pyrazole ring using chlorinating agents such as thionyl chloride.
Coupling with phenyl ring: This step involves the formation of a carbon-carbon bond between the pyrazole and phenyl rings, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole derivatives: Compounds like 1H-pyrazole and its substituted analogs.
Phenylpiperidines: Compounds such as fentanyl and its derivatives.
Uniqueness
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2,6-DIMETHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-13-4-3-5-14(2)22(13)18(23)16-8-6-15(7-9-16)11-21-12-17(19)10-20-21/h6-10,12-14H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYZHDVGELYSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE](/img/structure/B4871100.png)
![(Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B4871115.png)
![3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA](/img/structure/B4871127.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]thiophene-2-carboxamide](/img/structure/B4871135.png)

![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4871140.png)
![4-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4871146.png)


![N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B4871188.png)
![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4871200.png)
![N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4871202.png)
![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4871210.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4871218.png)
